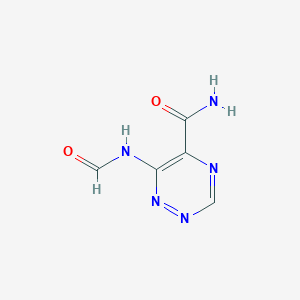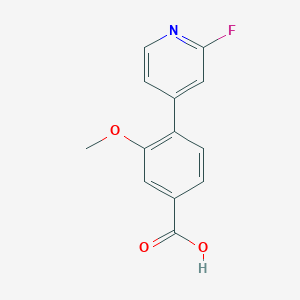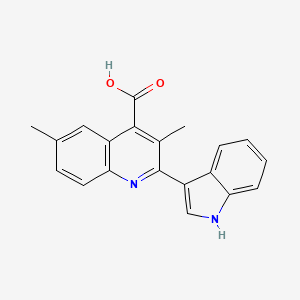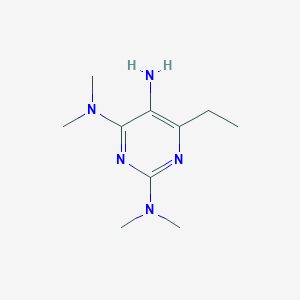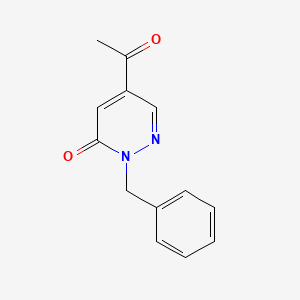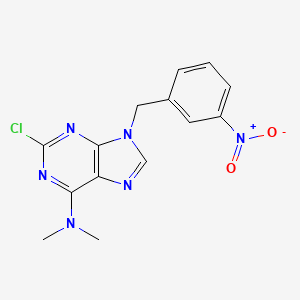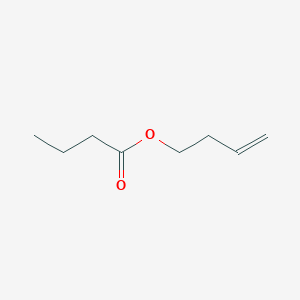
3-Butenyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenyl butyrate is an organic compound classified as an ester. It is formed by the esterification of butyric acid and 3-buten-1-ol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the flavor and fragrance industries. Its chemical formula is C8H14O2, and it has a molecular weight of 142.20 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butenyl butyrate can be synthesized through the esterification reaction between butyric acid and 3-buten-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of fixed-bed reactors or continuous stirred-tank reactors (CSTRs) to maintain a steady production rate. The use of immobilized catalysts, such as ion-exchange resins, can enhance the efficiency and selectivity of the esterification reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenyl butyrate can undergo various chemical reactions, including:
Oxidation: The double bond in the 3-butenyl group can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: 3-Buten-1-ol.
Substitution: Various esters or acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butenyl butyrate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in olfactory studies and as a component in insect attractants.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: It is widely used in the flavor and fragrance industries to impart fruity notes to products.
Mécanisme D'action
The mechanism of action of 3-butenyl butyrate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester functional group can undergo hydrolysis to release butyric acid and 3-buten-1-ol. The double bond in the 3-butenyl group can participate in various addition reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl butyrate: Similar ester formed from butyric acid and butanol.
3-Methylbutyl butyrate: Ester formed from butyric acid and 3-methylbutanol.
Ethyl butyrate: Ester formed from butyric acid and ethanol.
Uniqueness
3-Butenyl butyrate is unique due to the presence of the double bond in the 3-butenyl group, which allows it to participate in a wider range of chemical reactions compared to its saturated counterparts. This structural feature also contributes to its distinct aroma profile, making it a valuable compound in the flavor and fragrance industries.
Propriétés
Numéro CAS |
21698-32-8 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
but-3-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h3H,1,4-7H2,2H3 |
Clé InChI |
VDMZXZOJKWISSE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
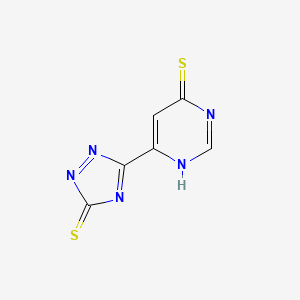
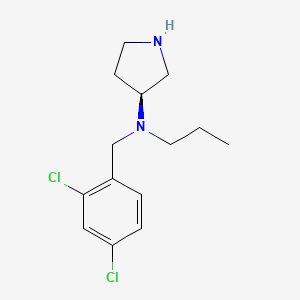
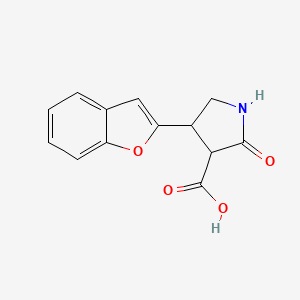
![N,N-Dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-c]azepin-4-amine](/img/structure/B12925991.png)
